molecular formula C22H31N3O5.H2O B001167 Cilazapril CAS No. 92077-78-6

Cilazapril

Cat. No. B001167
CAS RN: 92077-78-6
M. Wt: 435.5 g/mol
InChI Key: JQRZBPFGBRIWSN-YOTVLOEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilazapril is a monoethyl ester prodrug of a potent, specific, and long-acting antihypertensive inhibitor of angiotensin-converting enzyme (ACE), known for its significant efficacy in lowering blood pressure in hypertensive patients. It was developed using computer-modeling techniques aimed at achieving high specificity and selectivity for ACE inhibition. Cilazapril's pharmacological properties and its effects on blood pressure have been extensively studied, showing a clear benefit in single daily doses across various patient groups, including the elderly and those with renal impairments or concomitant diseases like congestive heart failure or chronic obstructive pulmonary disease (I. Natoff et al., 1985); (T. Szucs, 1991).

Synthesis Analysis

Cilazapril was designed to be a high-specificity and selectivity ACE inhibitor, with its synthesis guided by computer-modeling techniques. This approach aimed at achieving optimal interaction with the ACE, contributing to its potent antihypertensive effects. The process involves the synthesis of the prodrug cilazapril, which is then converted in vivo to the active form, cilazaprilat, exerting the ACE inhibitory effects (T. Szucs, 1991).

Molecular Structure Analysis

Cilazapril's molecular structure, devoid of a sulfhydryl group, distinguishes it from other ACE inhibitors. Its structure includes a nonthiol group, which contributes to its unique pharmacological profile and long-acting antihypertensive effects. The active form, cilazaprilat, results from the hydrolysis of cilazapril, indicating the importance of the ester group in the prodrug's design for effective ACE inhibition (P. Kögler, 1989).

Chemical Reactions and Properties

Cilazapril's chemical reactivity, particularly its hydrolysis to cilazaprilat, is central to its mechanism of action as an ACE inhibitor. The transformation from prodrug to active form is crucial for its therapeutic effects. This hydrolysis is facilitated by esterases in the liver, showcasing the drug's designed dependence on metabolic activation for its antihypertensive properties (JF Waterfall, 1989).

Physical Properties Analysis

Cilazapril's physical properties, including its solubility and stability, play a significant role in its pharmacokinetics and pharmacodynamics. The prodrug's design ensures optimal absorption and conversion to the active diacid, cilazaprilat, facilitating its potent and long-lasting inhibition of plasma ACE. These properties contribute to cilazapril's efficacy in lowering blood pressure in hypertensive patients and its suitability for once-daily dosing (M. Narayanam et al., 2015).

Chemical Properties Analysis

Cilazapril's chemical properties, including its ACE inhibition potency and specificity, are central to its therapeutic action. The drug's ability to effectively block the conversion of angiotensin I to angiotensin II leads to vasodilation and reduced blood pressure. Its chemical structure, lacking a sulfhydryl group, contributes to its favorable safety and tolerability profile, distinguishing it from other ACE inhibitors (C. Kleinbloesem et al., 1989).

Scientific Research Applications

  • Effects on Cerebral Arterioles

    Cilazapril is more effective than hydralazine in reducing pial arteriolar pressure and external diameter of cerebral arterioles (Hajdu, Heistad, & Baumbach, 1991).

  • Treatment for Hypertension

    It is an effective and safe treatment for mild to moderate essential hypertension, with a total responder rate of 50-60% (Szucs & Schneeweiss, 1992).

  • Post-Myocardial Infarction Remodeling

    Following myocardial infarction (MI), cilazapril improved adverse remodeling processes, attenuating the progression of systolic and diastolic dysfunction, and prevented abnormal cardiac gene expression (Yoshiyama et al., 1998).

  • Chronic Hypoxic Pulmonary Hypertension

    It protects against chronic hypoxic pulmonary hypertension and hypoxemia in rats by suppressing lung injury caused by TNF and oxygen free radicals (Zhang Dm, Zou Xy, & Xin Dl, 1994).

  • Improving Artery Function in Hypertension

    Cilazapril alters insulin resistance, reduces endothelium, reverts left ventricular hypertrophy, and improves artery function in patients with hypertension (Wang Gui-zhen, 2002).

  • Diabetic Hypertensive Conditions

    It normalizes endothelial alterations and decreases basement membrane thickness, potentially improving the blood-retinal barrier in diabetic hypertensive conditions (Dosso, Rungger‐Brändle, & Leuenberger, 2004).

  • Cardiac Hypertrophy and Coronary Vascular Reserve

    Chronic treatment with cilazapril can prevent the development of left ventricular hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats (Clozel & Hefti, 1988).

  • As an ACE Inhibitor

    Cilazapril is a potent, specific, and long-acting antihypertensive inhibitor of angiotensin-converting enzyme (ACE) (Natoff et al., 1985).

  • Renal Function in Hypertensive Diabetics

    Treatment with cilazapril improved both blood pressure control and renal function in hypertensive diabetics with chronic renal failure (Bursztyn, Kobrin, Fidel, & Ben-Ishay, 1991).

  • Free Radical Scavenging in Myocardial Ischaemia-Reperfusion

    It has free-radical-scavenging potential in a myocardial ischaemia-reperfusion model (Haklar et al., 1995).

  • Effects on Coronary Blood Flow in Hypertensive Rats

    Cilazapril is the most effective drug in increasing maximal coronary blood flow in hypertensive rats (Clozel, Véniant, Hess, & Sprecher, 1991).

  • Influence on Restenosis After Angioplasty

    Long-term use at a dose of 5 mg b.i.d. does not prevent restenosis or favorably influence the overall clinical outcome after percutaneous transluminal coronary angioplasty (PTCA) (Wilkins, 1992).

  • Improvement of Myocardial Perfusion in Coronary Heart Disease

    Cilazapril improves regional myocardial perfusion during exercise in patients with coronary heart disease (Gasic, Dudczak, Korn, & Kleinbloesem, 1990).

Safety And Hazards

Cilazapril may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid breathing dust, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Prescribers in New Zealand are highly reliant on cilazapril as their “go-to” ACE inhibitor, but this prescribing is out of step with many other countries where cilazapril is infrequently used . From 1 May, 2021, cilazapril will no longer be funded for new patients . While cilazapril may be prescribed by endorsement to existing patients, this should be used as an opportunity to proactively switch patients to another ACE inhibitor, angiotensin II receptor blocker (ARB) or another medicine .

properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZBPFGBRIWSN-YOTVLOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88768-40-5 (anhydrous)
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00238846
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilazapril monohydrate

CAS RN

92077-78-6
Record name Cilazapril monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92077-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilazapril
Reactant of Route 2
Cilazapril
Reactant of Route 3
Reactant of Route 3
Cilazapril
Reactant of Route 4
Cilazapril
Reactant of Route 5
Reactant of Route 5
Cilazapril
Reactant of Route 6
Cilazapril

Citations

For This Compound
10,300
Citations
T Szucs - Drugs, 1991 - Springer
… Cilazapril is a new nonthiol group containing angiotensin … Cilazapril has been investigated in more than 4000 patients with all … This review discusses the use of cilazapril in humans …
Number of citations: 55 link.springer.com
W Kiowski, L Linder, R Nuesch, B Martina - Hypertension, 1996 - Am Heart Assoc
… did not change after cilazapril. The data provide indirect evidence that cilazapril therapy may … Therapy with cilazapril for 20 weeks, like other antihypertensive therapy, does not seem to …
Number of citations: 105 www.ahajournals.org
T Szucs, A Schneeweiss - Cardiology, 1992 - karger.com
… cilazapril 1.2510 mg/day in double-blind placebo-controlled studies. Total responder rates to cilazapril … Adding hydrochlorothiazide 12.5 mg/day to cilazapril 5.0 mg/day in creased the …
Number of citations: 10 karger.com
CH Kleinbloesem, P van Brummelen, RJ Francis… - Drugs, 1991 - Springer
… in heart rate occurred during cilazapril administration. Cilazapril had no acute effect on … Cilazapril inhibited ACE for a relatively long period which was extended in patients with …
Number of citations: 15 link.springer.com
DP Faxon, MARTW Cilazapril - Journal of the American College of …, 1995 - Elsevier
Objectives. We conducted a randomized, double-blind, placebo-controlled trial to assess the effect of low and high dose angiotensin-converting enzyme inhibition with cilazapril on …
Number of citations: 269 www.sciencedirect.com
IL Natoff, MR Attwood, DA Eichler… - Cardiovascular Drug …, 1990 - Wiley Online Library
… cilazapril and cilazaprilat were studied in the rat and humans. The parent prodrug, cilazapril, … The oral absorption of cilazapril by the rat was calculated to be 98%, of cilazaprilat was lo%, …
Number of citations: 19 onlinelibrary.wiley.com
CH Kleinbloesem, P Van Brummelen… - The American journal of …, 1989 - Elsevier
… and chloride excretion were potentiated by cilazapril. An additive effect of propranolol and … cilazapril was observed. An interaction with nonsteroidal antiinflammatory drugs and cilazapril …
Number of citations: 15 www.sciencedirect.com
JH Peter, W Gassel, J Mayer, B Herrer-Mayer… - The American journal of …, 1989 - Elsevier
… -converting enzyme inhibitor cilazapril for antihypertensive … hypertension using 2.5 mg cilazapril or 100 mg metoprolol with … first six patients treated with cilazapril. This interim evaluation …
Number of citations: 20 www.sciencedirect.com
WB White, EJ McCabe, WD Hager… - Clinical Pharmacology …, 1988 - Wiley Online Library
… sleep BPs were reduced with cilazapril with the most … cilazapril lowers casual, exercise, and ambulatory BP with a modest but significant improvement in exercise time. Thus cilazapril …
Number of citations: 32 ascpt.onlinelibrary.wiley.com
M Velussi, E Brocco, F Frigato, M Zolli, B Muollo… - Diabetes, 1996 - Am Diabetes Assoc
Contrasting information has been reported concerning the course of renal function in NIDDM with hypertension alone or in association with renal damage. The aim of the present study …
Number of citations: 219 diabetesjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.